molecular formula C19H29NO3 B12442342 3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione

3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione

Cat. No.: B12442342
M. Wt: 319.4 g/mol
InChI Key: SJWGGIJOUKBIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or synthetic routes optimized for high yield and cost-effectiveness. The extraction process from Antidesma membranaceum involves solvent extraction, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline alkaloids such as berberine, palmatine, and jatrorrhizine. These compounds share structural similarities but differ in their functional groups and biological activities .

Uniqueness

What sets 3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its octyl group, in particular, contributes to its lipophilicity and potential interactions with biological membranes .

Properties

IUPAC Name

3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-10-14-11-12-15(21)17-16(14)18(22)19(23-3)13(2)20-17/h14H,4-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWGGIJOUKBIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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